Chemical structure and properties of N-(3-bromophenyl)-2-(4-fluorophenyl)acetamide
Chemical structure and properties of N-(3-bromophenyl)-2-(4-fluorophenyl)acetamide
An In-Depth Technical Guide to N-(3-bromophenyl)-2-(4-fluorophenyl)acetamide: Synthesis, Characterization, and Medicinal Chemistry Perspective
Introduction: A Scaffold of Pharmaceutical Interest
N-(3-bromophenyl)-2-(4-fluorophenyl)acetamide is a halogenated aromatic amide, a class of compounds that commands significant attention in the field of drug discovery and development. The molecule's architecture, featuring a flexible acetamide linker connecting a 4-fluorophenyl moiety and a 3-bromophenyl ring, presents a compelling scaffold for molecular exploration. The strategic placement of halogen atoms—fluorine and bromine—can profoundly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This guide, intended for researchers and scientists, provides a comprehensive overview of the synthesis, structural characterization, and potential applications of this compound, grounding its assertions in established chemical principles and relevant literature. The presence of the acetamide core is a common feature in many pharmacologically active agents, and derivatives of this scaffold have shown promise, notably as potential anticancer agents.[1][2]
Molecular Structure and Physicochemical Properties
The rational design of experiments and the interpretation of biological data begin with a thorough understanding of the molecule's fundamental characteristics.
Chemical Structure:
Table 1: Core Physicochemical and Structural Data
| Property | Value | Source/Method |
| IUPAC Name | N-(3-bromophenyl)-2-(4-fluorophenyl)acetamide | IUPAC Nomenclature |
| Molecular Formula | C₁₄H₁₁BrFNO | Calculated |
| Molecular Weight | 324.15 g/mol | Calculated |
| CAS Number | Not available | N/A |
| Predicted LogP | ~3.5 - 4.0 | Computational Prediction |
| Predicted Melting Point | 140-160 °C | Based on analogous structures[3][4] |
| Predicted Solubility | Soluble in organic solvents (DCM, Acetone, DMF); sparingly soluble in water. | General amide properties[5] |
Rational Synthesis and Purification
The construction of N-(3-bromophenyl)-2-(4-fluorophenyl)acetamide is most efficiently achieved through amide bond formation, a cornerstone reaction in medicinal chemistry.[6][7] This involves the coupling of a carboxylic acid, 2-(4-fluorophenyl)acetic acid, with an amine, 3-bromoaniline.
Causality in Experimental Design
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard conditions and requires high temperatures to drive off water.[8] To achieve high yields and purity under milder conditions, the carboxylic acid's carbonyl group must be "activated" to make it more electrophilic. This is the primary role of a coupling agent. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[3] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the nucleophilic amine. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) to ensure the solubility of reactants and to prevent side reactions with protic solvents. A tertiary amine base, such as triethylamine (TEA), is often included to neutralize the HCl salt of EDC and any acid generated during the reaction, driving the equilibrium towards product formation.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-(3-bromophenyl)-2-(4-fluorophenyl)acetamide.
Detailed Experimental Protocol
This protocol is adapted from a validated procedure for a structurally analogous compound.[3]
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Reactant Solubilization: In a round-bottom flask, dissolve 2-(4-fluorophenyl)acetic acid (1.0 mmol, 1.0 eq) and 3-bromoaniline (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 20 mL).
-
Activation and Coupling: Cool the solution to 0 °C using an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 mmol, 1.2 eq) and triethylamine (TEA) (2.0 mmol, 2.0 eq) to the stirred solution.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Aqueous Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). The acid wash removes unreacted amine and TEA, while the base wash removes unreacted carboxylic acid and EDC byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the final product as a crystalline solid.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation and purity assessment are critical. The following table outlines the expected spectroscopic data based on the compound's structure and data from analogous molecules.[9][10]
Table 2: Expected Spectroscopic Data
| Technique | Expected Features | Rationale |
| ¹H NMR | δ ~9.0-10.0 (s, 1H, N-H); δ ~7.0-8.0 (m, 8H, Ar-H); δ ~3.7 (s, 2H, -CH₂-) | The amide proton (N-H) is typically a broad singlet in the downfield region. Aromatic protons will appear as complex multiplets. The methylene protons adjacent to the carbonyl and phenyl ring will be a singlet. |
| ¹³C NMR | δ ~168-172 (C=O); δ ~160-164 (d, ¹JCF, Ar C-F); δ ~115-140 (Ar-C); δ ~45 (-CH₂-) | The carbonyl carbon is characteristic. The carbon bearing the fluorine will show a large coupling constant (¹JCF). Other aromatic carbons and the methylene carbon will appear in their expected regions. |
| IR (cm⁻¹) | ~3300 (N-H stretch); ~1670 (C=O stretch, Amide I); ~1540 (N-H bend, Amide II) | These are characteristic vibrational frequencies for a secondary amide functional group. |
| Mass Spec (ESI+) | m/z ~324.0 [M+H]⁺, ~326.0 [M+2+H]⁺ | The molecular ion peak [M+H]⁺ will be observed. The presence of bromine will result in a characteristic isotopic pattern with two peaks ([M] and [M+2]) of nearly equal intensity. |
Relevance and Potential in Drug Discovery
The N-(3-bromophenyl)-2-(4-fluorophenyl)acetamide scaffold is rich in features that are attractive for medicinal chemistry applications. The amide bond provides a stable, hydrogen-bonding capable linker.[6][8] The distinct electronic environments of the two phenyl rings allow for targeted modifications to modulate activity and pharmacokinetic properties.
Research into structurally related compounds provides a strong rationale for investigating the biological potential of this molecule. A study on 2-(4-fluorophenyl)-N-phenylacetamide derivatives demonstrated their potential as anticancer agents, with notable activity against prostate carcinoma cell lines.[2] The introduction of a bromine atom at the meta-position of the N-phenyl ring, as in the title compound, could further enhance this activity by increasing lipophilicity or by enabling specific halogen bonding interactions with target proteins. Furthermore, various acetamide derivatives have been explored as potent inhibitors of enzymes like Cyclooxygenase-II (COX-II), which are implicated in inflammation and pain.[1]
Pharmacophore Relationship Diagram
Caption: Relationship between structural motifs and potential biological relevance.
Conclusion
N-(3-bromophenyl)-2-(4-fluorophenyl)acetamide represents a synthetically accessible and medicinally relevant molecule. Its structure is amenable to straightforward synthesis via robust amide coupling methodologies. The characterization of this compound relies on standard spectroscopic techniques that can confirm its identity and purity. Based on compelling evidence from analogous structures, this compound stands as a promising candidate for screening in anticancer and anti-inflammatory discovery programs, offering a valuable starting point for further lead optimization and structure-activity relationship studies.
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